Bergenin monohydrate is a glycosidic derivative of trihydroxybenzoic acid, primarily recognized for its pharmacological properties. It was first isolated in 1880 from the rhizomes of the medicinal plant Bergenia ligulata. This compound has garnered attention due to its presence in various plants, including Mallotus repandus and Peltophorum africanum, and is noted for its diverse biological activities, such as anti-inflammatory, antitumor, and immunomodulatory effects .
Bergenin monohydrate is predominantly sourced from the rhizomes of Bergenia species, particularly Bergenia ligulata. Other natural sources include the leaves of Ficus virosa and the bark of Diospyros sanza-minika. These plants are commonly found in regions like Asia and Africa, where they have been traditionally used in herbal medicine .
Bergenin monohydrate is classified as a natural product, specifically a phenolic compound. It falls under the category of secondary metabolites, which are organic compounds not directly involved in the normal growth, development, or reproduction of organisms but play significant roles in plant defense and human health .
The synthesis of bergenin monohydrate can be achieved through various methods, including extraction from natural sources and synthetic approaches. The most common method involves the extraction from plant materials using solvents such as ethanol or methanol.
High-performance liquid chromatography (HPLC) is often employed to purify bergenin from crude extracts. The process typically involves:
The molecular formula of bergenin monohydrate is C14H18O10, with a molar mass of approximately 342.29 g/mol. Its structure features a trihydroxybenzoic acid backbone with a glycosidic linkage that contributes to its pharmacological properties.
The structural representation of bergenin monohydrate can be depicted as follows:
Bergenin Monohydrate Structure
This structure highlights the presence of hydroxyl groups that are crucial for its biological activity .
Bergenin monohydrate undergoes various chemical reactions that can modify its structure and enhance its therapeutic potential. Key reactions include:
These reactions are typically studied using spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS), which allow for detailed analysis of reaction products and mechanisms .
The mechanism by which bergenin exerts its biological effects involves several pathways:
Studies indicate that bergenin's mechanism may involve the modulation of signaling pathways related to inflammation and apoptosis . For instance, it has been shown to inhibit the polymerization of heme groups in Plasmodium falciparum, similar to artemisinin's action against malaria .
Relevant analyses include differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA), which provide insights into thermal stability and phase transitions .
Bergenin monohydrate has a variety of applications in scientific research:
Bergenin monohydrate (C₁₄H₁₆O₉·H₂O), a crystalline hydrolysable tannin derivative, represents a unique C-glycoside of 4-O-methylgallic acid with a molecular weight of 328.27 g/mol [1] [8]. This polyphenolic compound exhibits exceptional stability due to its lactone ring formation between the glucose moiety’s C-2 hydroxyl and the carboxyl group of 4-O-methylgallic acid [7] [10]. Its emergence as a promising scaffold in drug discovery stems from its diverse bioactivities and low cytotoxicity to healthy cells, positioning it as a focal point for pharmacological innovation [3] [5].
Bergenin monohydrate was first isolated in 1880 from the rhizomes of Bergenia crassifolia (now Saxifraga crassifolia) in Siberia [3] [5]. It has been integral to traditional medicine across Asia for centuries:
Bergenin monohydrate is distributed across 112 plant species from 34 families, with highest yields in Saxifragaceae, Euphorbiaceae, and Dipterocarpaceae [3] [5]. Key sources include:
Table 1: Primary Plant Sources of Bergenin Monohydrate
Plant Species | Family | Yield (%) | Tissue | Geographic Origin | |
---|---|---|---|---|---|
Rodgersia sambucifolia | Saxifragaceae | 3.125 | Rhizomes | China | |
Diospyros sanja-minika | Ebenaceae | 3.640 | Wood | Africa | |
Bergenia stracheyi | Saxifragaceae | 2.042 | Rhizomes | Himalayas | |
Mallotus japonicus | Euphorbiaceae | 1.950 | Bark | East Asia | |
Ardisia japonica | Myrsinaceae | 0.022 | Leaves | China/Japan | [4] [10] |
The biosynthetic pathway involves:
Structural modifications of bergenin aim to enhance bioavailability and pharmacological potency. Key derivatives include:
Table 2: Key Bergenin Derivatives and Their Activities
Derivative | Modification Site | Biological Activity | Source/Synthesis | |
---|---|---|---|---|
Norbergenin | Demethylation at C-4 | Anti-HIV, gastroprotective | Rivea hypocrateriformis | |
11-O-Galloylbergenin | Esterification at C-11 | Antioxidant (DPPH scavenging) | Ardisia gigantifolia | |
11-O-Vanilloylbergenin | Esterification at C-11 | Anti-inflammatory | Ardisia crenata | |
Bergenin pentamethyl ether | Methylation of all OH | Enhanced lipophilicity | Semisynthetic (CH₃I/Ag₂O) | |
Bergenin-amino PLA polymer | Conjugation with PLA | Sustained release, antitumor activity | Ring-opening polymerization | [9] [10] |
Rational design strategies focus on:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7